molecular formula C18H25N7O3 B2364189 2-(8-(3,5-二甲基-1H-吡唑-1-基)-7-异戊基-3-甲基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-1-基)乙酰胺 CAS No. 1014029-59-4

2-(8-(3,5-二甲基-1H-吡唑-1-基)-7-异戊基-3-甲基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-1-基)乙酰胺

货号 B2364189
CAS 编号: 1014029-59-4
分子量: 387.444
InChI 键: FJRFZGGXXCLWIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Syed et al. synthesized a compound with a similar structure and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a pyrazole ring is notable, which is a five-membered heterocyclic moiety .

科学研究应用

Antileishmanial Activity

Pyrazole-bearing compounds like the one you’ve mentioned have been recognized for their antileishmanial properties . These compounds have been synthesized and evaluated for their efficacy against Leishmania species, which are the causative agents of leishmaniasis. The in vitro studies have shown that certain derivatives exhibit significant activity against Leishmania aethiopica , with some compounds being more active than standard drugs like miltefosine and amphotericin B .

Antimalarial Potential

In addition to antileishmanial activity, these compounds have also been tested for their antimalarial effects . The in vivo studies conducted on mice infected with Plasmodium berghei revealed that specific derivatives could suppress the malaria parasite effectively, with some showing up to 90.4% suppression . This indicates a strong potential for the development of new antimalarial agents .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound can be used in molecular docking simulations to predict its binding affinity and orientation within a target protein’s active site. This is particularly useful in rational drug design, where optimizing the interaction with biological targets is essential .

Synthesis of Derivatives

The core structure of this compound provides a versatile framework for the synthesis of various derivatives. These derivatives can be designed to enhance certain pharmacological properties or reduce toxicity. The synthesis process often involves techniques like elemental microanalysis, FTIR, and NMR .

Pharmacophore Development

Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. The compound , with its pyrazole moiety, serves as a potential pharmacophore for developing safe and effective antileishmanial and antimalarial agents .

Drug Resistance Studies

Drug resistance is a significant challenge in treating diseases like malaria and leishmaniasis. Research into compounds such as the one you’ve described can provide insights into overcoming resistance mechanisms. By modifying the compound’s structure, it may be possible to circumvent resistance and maintain therapeutic efficacy .

Comparative Efficacy Analysis

Comparing the efficacy of new compounds to existing drugs is a vital part of pharmaceutical research. Studies involving the compound can help determine its relative effectiveness and potential as a superior treatment option .

Safety and Toxicity Profiling

Before any new compound can be considered for clinical use, its safety profile must be thoroughly assessed. Research into the toxicity of this compound and its derivatives is essential to ensure that they are safe for human use .

属性

IUPAC Name

2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3/c1-10(2)6-7-23-14-15(20-17(23)25-12(4)8-11(3)21-25)22(5)18(28)24(16(14)27)9-13(19)26/h8,10H,6-7,9H2,1-5H3,(H2,19,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRFZGGXXCLWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。